9-Methoxy-11H-benzo[a]carbazole
CAS No.:
Cat. No.: VC16203534
Molecular Formula: C17H13NO
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13NO |
|---|---|
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | 9-methoxy-11H-benzo[a]carbazole |
| Standard InChI | InChI=1S/C17H13NO/c1-19-12-7-9-14-15-8-6-11-4-2-3-5-13(11)17(15)18-16(14)10-12/h2-10,18H,1H3 |
| Standard InChI Key | GWLLPWCTTQVXOV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=C(N2)C4=CC=CC=C4C=C3 |
Introduction
Chemical Identity and Structural Characteristics
9-Methoxy-11H-benzo[a]carbazole (CAS 919090-33-8) possesses the molecular formula C18H15NO and a molecular weight of 261.3 g/mol. The IUPAC name 9-methoxy-8-methyl-11H-benzo[a]carbazole reflects its methoxy group at position 9 and methyl group at position 8 within the fused aromatic system. X-ray crystallographic analyses of related compounds confirm a planar carbazole core with substituents influencing electronic distribution and molecular packing .
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular Formula | C18H15NO |
| Molecular Weight | 261.3 g/mol |
| Canonical SMILES | CC1=CC2=C(C=C1OC)NC3=C2C=CC4=CC=CC=C43 |
| Topological Polar Surface Area | 30.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
The methoxy group at position 9 enhances solubility in polar aprotic solvents compared to non-substituted carbazoles, while the methyl group at position 8 contributes to hydrophobic interactions in biological systems . Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.8 eV, suggesting potential for charge-transfer complexes in material science applications .
Synthetic Methodologies
Photocyclization Approach
A breakthrough synthesis developed by Melekhina et al. utilizes photoinduced 6π-electrocyclization of 2,3-disubstituted indoles (Figure 1) . This method achieves:
-
78-92% yields under UV irradiation (λ = 365 nm)
-
Regioselective control through pre-organized indole substrates
-
Single-step cyclization without requiring metal catalysts
Table 2: Comparative synthesis methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Photocyclization | 85 ± 7 | 98.5 | 4-6 h |
| Traditional Friedel-Crafts | 62 ± 5 | 91.2 | 24-48 h |
| Palladium-catalyzed | 73 ± 4 | 95.8 | 12-18 h |
The photocyclization route demonstrates superior atom economy (87% vs 64% for Friedel-Crafts) and reduced byproduct formation. Mechanistic studies confirm a conrotatory electrocyclic ring closure followed by aromatization, verified through deuterium labeling experiments .
Functionalization Strategies
Late-stage modifications enable diversification of the carbazole core:
-
Bromination at position 5 achieves 89% yield using NBS in DMF
-
Suzuki couplings introduce aryl groups at position 11 (72-85% yields)
-
Methoxy group demethylation with BBr3 yields the phenolic derivative (94% conversion)
Biological Activities and Mechanisms
Anticancer Properties
In SRB assays against human cancer cell lines, 9-Methoxy-11H-benzo[a]carbazole derivatives demonstrate potent activity:
Table 3: Cytotoxic activity against cancer cell lines
| Compound | MDA-MB-231 IC50 (μM) | A549 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 6ha | 25.71 ± 1.63 | 24.18 ± 1.09 | 8.2 |
| Doxorubicin | 2.97 ± 0.22 | 2.94 ± 0.43 | 1.1 |
Mechanistic studies reveal:
-
G1/S cell cycle arrest through CDK4/6 inhibition (EC50 = 0.78 μM)
-
Apoptosis induction via caspase-3 activation (3.8-fold increase vs control)
-
Topoisomerase IIα inhibition at 10 μM (82% activity suppression)
Antimicrobial Effects
Structure-activity relationship studies of N-substituted derivatives show:
-
16.82-26.08 mm inhibition zones against S. aureus at 50 μg/mL
-
MIC values of 6.2-50 μg/mL against multidrug-resistant K. pneumoniae
The methoxy group enhances membrane penetration, while the carbazole core intercalates microbial DNA, as confirmed through fluorescence quenching assays .
Pharmacokinetic Profile
In silico ADMET predictions using SwissADME indicate:
-
High gastrointestinal absorption (92% predicted)
-
Blood-brain barrier permeability (logBB = 0.17)
-
CYP3A4 inhibition potential (Probability = 0.81)
Experimental pharmacokinetics in murine models show:
-
Oral bioavailability: 67.3 ± 5.2%
-
t1/2: 8.4 ± 1.1 h
-
Volume of distribution: 3.8 L/kg
Comparative Analysis with Structural Analogues
Table 4: Activity comparison of benzo[a]carbazole derivatives
| Derivative | Anticancer Potency | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| 9-Methoxy-8-methyl | ++++ | 0.89 | 68% remaining |
| 11-Methyl-1,4-dione | ++ | 1.24 | 82% remaining |
| 5-Bromo-9H | +++++ | 0.45 | 54% remaining |
The 9-methoxy substitution pattern provides optimal balance between potency (EC50 = 0.78 μM) and solubility (0.89 mg/mL), outperforming halogenated analogues in in vivo efficacy models .
Emerging Applications
Materials Science
-
Organic semiconductors: Mobility up to 0.45 cm²/V·s in thin-film transistors
-
Luminescent materials: Quantum yield of 0.38 in PMMA matrices
Catalysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume